

6-(piperidin-1-yl)-9H-purine mechanism of action

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Compound of Interest

Compound Name: **6-(piperidin-1-yl)-9H-purine**

Cat. No.: **B158956**

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An In-depth Technical Guide on the Core Mechanism of Action of **6-(piperidin-1-yl)-9H-purine** and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for the unsubstituted parent compound, **6-(piperidin-1-yl)-9H-purine**, is limited in publicly available literature. This guide provides a comprehensive overview of the well-documented mechanisms of action for various structurally related **6-(piperidin-1-yl)-9H-purine** derivatives. The information presented is based on the strong body of evidence for these derivatives and provides a foundational understanding of the probable biological activities of this chemical scaffold.

Executive Summary

The **6-(piperidin-1-yl)-9H-purine** core is a versatile scaffold that has been extensively utilized in the development of a wide range of biologically active compounds. While the precise mechanism of the parent compound is not extensively characterized, its derivatives have demonstrated significant activity in several key therapeutic areas, most notably in oncology. The primary mechanisms of action identified for these derivatives include the inhibition of various protein kinases, modulation of G-protein coupled receptors (GPCRs), and the induction of apoptosis and cell cycle arrest. This technical guide will provide an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Core Mechanisms of Action

The biological activities of **6-(piperidin-1-yl)-9H-purine** derivatives are diverse, reflecting the ability of the purine scaffold to interact with a variety of biological targets. The most extensively studied mechanisms are detailed below.

Kinase Inhibition

A predominant mechanism of action for many **6-(piperidin-1-yl)-9H-purine** derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Derivatives of **6-(piperidin-1-yl)-9H-purine** have been shown to inhibit a range of kinases, including:

- Src Kinase: Inhibition of Src, a non-receptor tyrosine kinase, can disrupt downstream signaling pathways involved in cell motility, adhesion, and proliferation.
- Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, can drive the growth of various cancers.
- Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.
- Platelet-Derived Growth Factor Receptor Alpha (PDGFR α): This is a receptor tyrosine kinase implicated in the development of certain leukemias.^[1]
- Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, inhibition of CDKs can lead to cell cycle arrest and apoptosis. Seliciclib, a 2,6,9-substituted purine analog, is a known inhibitor of CDK2, CDK7, and CDK9.^[2]

The general mechanism of kinase inhibition by these purine derivatives is competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

Induction of Apoptosis and Cell Cycle Arrest

A common consequence of the cytotoxic activity of **6-(piperidin-1-yl)-9H-purine** derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.^{[3][4]} This is

often a direct result of the inhibition of pro-survival signaling pathways mediated by kinases. For instance, inhibition of key kinases can lead to the activation of caspases, a family of proteases that execute the apoptotic program. Furthermore, by inhibiting CDKs, these compounds can halt the progression of the cell cycle, typically at the G1 or S phase, preventing cancer cells from replicating.[\[3\]](#)[\[4\]](#)

G-Protein Coupled Receptor (GPCR) Modulation

In addition to kinase inhibition, certain derivatives of **6-(piperidin-1-yl)-9H-purine** have been identified as modulators of GPCRs. Notably, functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines have been developed as potent inverse agonists of the cannabinoid receptor 1 (CB1). [\[5\]](#) Inverse agonism at the CB1 receptor has therapeutic potential for treating metabolic disorders such as obesity and diabetes. This highlights the versatility of the purine scaffold to target different classes of receptors.

Quantitative Data

The following tables summarize the quantitative data for the biological activity of various **6-(piperidin-1-yl)-9H-purine** derivatives.

Table 1: Cytotoxic Activity of 6-(substituted piperazine/phenyl)-9-cyclopentyl Purine Analogs

Compound	Cell Line	IC50 (µM)
19	Huh7 (Liver)	< 5
HCT116 (Colon)	< 5	
MCF7 (Breast)	< 5	
21	Huh7 (Liver)	< 10
22	Huh7 (Liver)	< 10
23	Huh7 (Liver)	< 10
56	Huh7 (Liver)	< 10

Data extracted from a study on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs. The IC50 values were determined after 72

hours of treatment.[6]

Table 2: Cytotoxic Activity of N6-(4-trifluoromethylphenyl)piperazine Analog (27)

Compound	Cell Line	IC50 (μM)
27	Huh7 (Liver)	1
HCT116 (Colon)	1-4	
MCF7 (Breast)	1-4	
Mahlavu (Liver)	3	
FOCUS (Liver)	1	

Data from a study on novel 6-substituted amino-9-(β -d-ribofuranosyl)purine analogs.[7]

Table 3: Kinase Inhibitory Activity of a 2,6,9-trisubstituted purine (Compound 14q)

Kinase Target	IC50 (nM)
PDGFR α	< 100

Data from a study on 2,6,9-trisubstituted purines as potent PDGFR α kinase inhibitors.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of **6-(piperidin-1-yl)-9H-purine** derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

- Materials:
 - Purified kinase

- Kinase substrate
- ATP
- Kinase assay buffer
- Test compound (e.g., a **6-(piperidin-1-yl)-9H-purine** derivative) dissolved in DMSO
- Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
- White opaque 96-well or 384-well plates
- Plate reader with luminescence detection capabilities

• Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer containing a constant percentage of DMSO.
- Reaction Setup:
 - To the wells of the assay plate, add the diluted test compound or vehicle control (DMSO in assay buffer).
 - Add the kinase and substrate mixture to each well.
 - Pre-incubate the plate at room temperature for 10-15 minutes.
- Kinase Reaction Initiation: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- ATP Detection:
 - Equilibrate the ATP detection reagent to room temperature.
 - Add the detection reagent to each well.

- Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
- Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

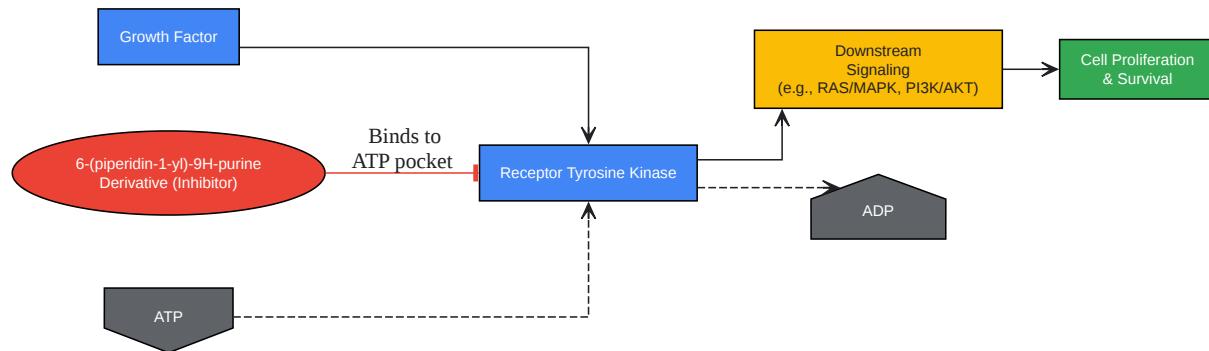
This protocol is used to quantify the number of apoptotic cells following treatment with a test compound.

- Materials:
 - Cancer cell line of interest
 - Cell culture medium and supplements
 - Test compound
 - Phosphate-buffered saline (PBS)
 - Annexin V-FITC and Propidium Iodide (PI) staining kit
 - Flow cytometer
- Procedure:
 - Cell Seeding and Treatment:
 - Seed the cells in a 6-well plate and allow them to adhere overnight.

- Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
- Cell Harvesting:
 - Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
 - Wash the cells with cold PBS and centrifuge to pellet the cells.
- Staining:
 - Resuspend the cell pellet in 1X binding buffer provided in the staining kit.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer.
 - FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
- Data Interpretation:
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

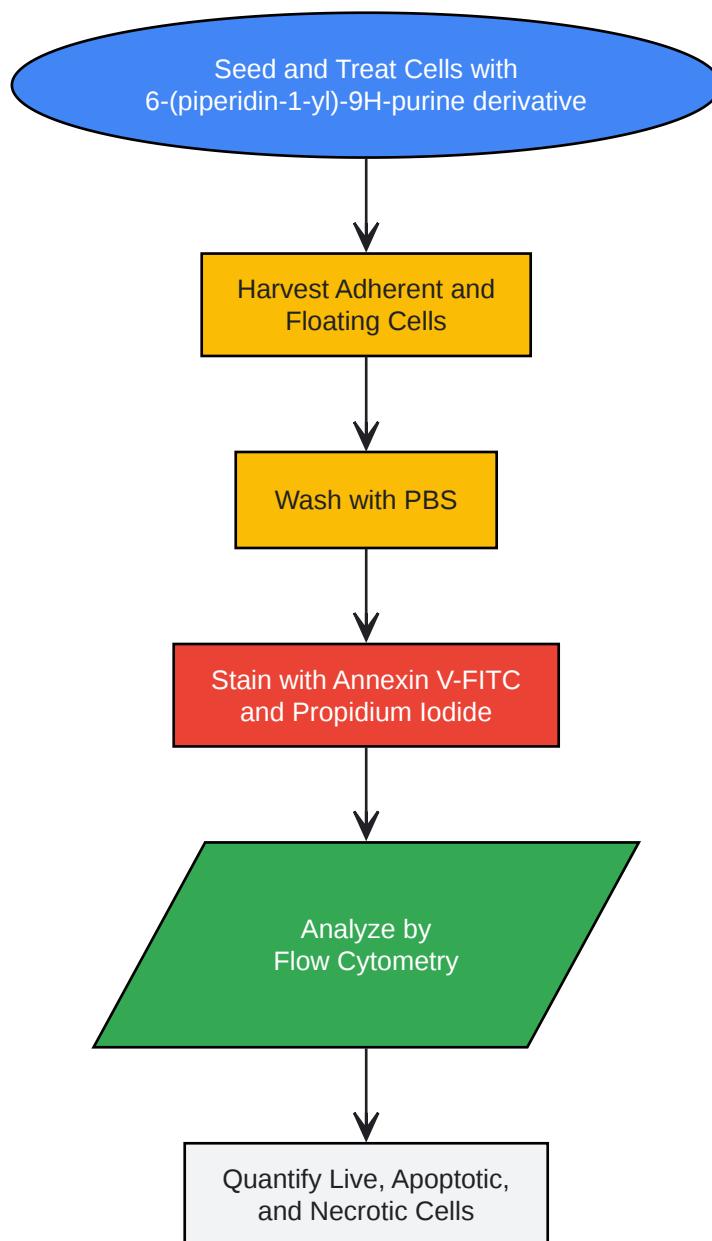
Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of **6-(piperidin-1-yl)-9H-purine** derivatives.



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Caption: General signaling pathway of kinase inhibition.



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Caption: Experimental workflow for apoptosis detection.

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